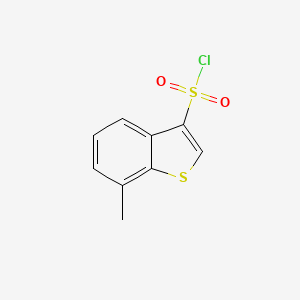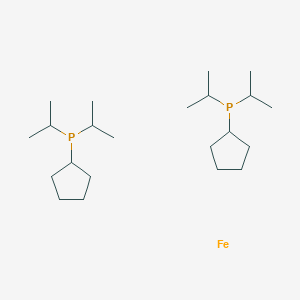
cyclopentyl-di(propan-2-yl)phosphane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl-di(propan-2-yl)phosphane;iron is a complex organophosphine compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which includes a cyclopentyl ring and di(propan-2-yl)phosphane ligands coordinated to an iron center. It is often used in various catalytic processes and has applications in both academic research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl-di(propan-2-yl)phosphane;iron typically involves the reaction of cyclopentyl phosphine with iron salts under controlled conditions. One common method includes the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds to form the desired phosphine ligands . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced purification techniques such as crystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl-di(propan-2-yl)phosphane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions are common, where the phosphine ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions often involve the use of other phosphines or nitrogen-based ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of iron-phosphine complexes .
Applications De Recherche Scientifique
Cyclopentyl-di(propan-2-yl)phosphane;iron has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which cyclopentyl-di(propan-2-yl)phosphane;iron exerts its effects involves the coordination of the phosphine ligands to the iron center. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve interactions with substrates at the metal center .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis(di-i-propylphosphino)ferrocene: This compound has a similar structure but includes a ferrocene moiety instead of a cyclopentyl ring.
1,1’-Bis(di-tert-butylphosphino)ferrocene: Another related compound with tert-butyl groups instead of propan-2-yl groups.
Uniqueness
Cyclopentyl-di(propan-2-yl)phosphane;iron is unique due to its specific ligand arrangement and the presence of the cyclopentyl ring, which imparts distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications where other similar compounds may not perform as well .
Propriétés
Formule moléculaire |
C22H46FeP2 |
|---|---|
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
cyclopentyl-di(propan-2-yl)phosphane;iron |
InChI |
InChI=1S/2C11H23P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*9-11H,5-8H2,1-4H3; |
Clé InChI |
XUUUHBFNNJSDAR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(C1CCCC1)C(C)C.CC(C)P(C1CCCC1)C(C)C.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


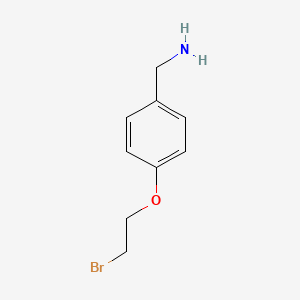
![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
![4-[(2,2-Dimethylpropyl)amino]-3-methylphenol](/img/structure/B12439212.png)
![2-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B12439218.png)
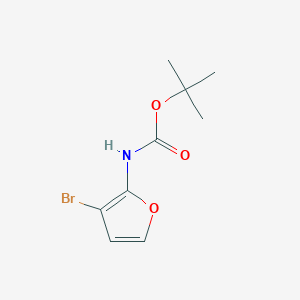
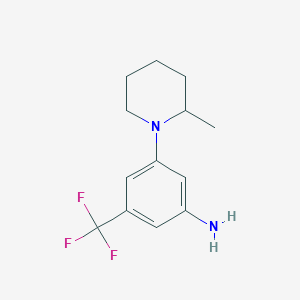
![Sodium (6R,7R)-7-[(2S)-2-hydroxy-2-phenylacetamido]-3-{[(1-methyl-1,2,3,4-tetrazol-5-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12439241.png)
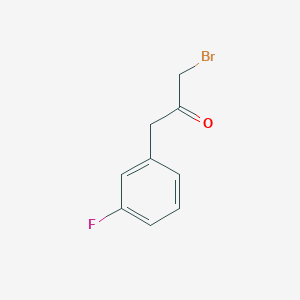
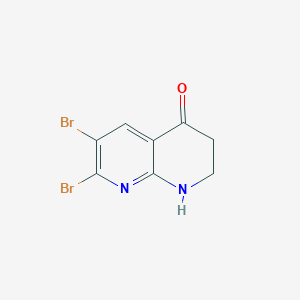
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)

![[1-(3-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12439280.png)
